2,3,5,6-tetrafluoro-N-(5-iodopyridin-2-yl)-4-methoxybenzamide
Beschreibung
2,3,5,6-tetrafluoro-N-(5-iodopyridin-2-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.
Eigenschaften
IUPAC Name |
2,3,5,6-tetrafluoro-N-(5-iodopyridin-2-yl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4IN2O2/c1-22-12-10(16)8(14)7(9(15)11(12)17)13(21)20-6-3-2-5(18)4-19-6/h2-4H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRQPFLHLNUREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=NC=C(C=C2)I)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-N-(5-iodopyridin-2-yl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Halogenation: Introduction of fluorine atoms to the benzene ring.
Amination: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.
Iodination: Introduction of the iodine atom to the pyridine ring.
Methoxylation: Introduction of the methoxy group to the benzene ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the iodine atom.
Reduction: Reduction reactions could target the nitro group if present or the iodine atom.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while substitution could introduce various functional groups to the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,3,5,6-tetrafluoro-N-(5-iodopyridin-2-yl)-4-methoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate.
Biology
In biological research, compounds like this one might be investigated for their potential as enzyme inhibitors or receptor ligands. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability.
Medicine
In medicinal chemistry, benzamide derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds could be used in the development of advanced materials, such as polymers or coatings, due to their unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,3,5,6-tetrafluoro-N-(5-iodopyridin-2-yl)-4-methoxybenzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The fluorine atoms could enhance binding affinity through hydrophobic interactions, while the iodine atom might participate in halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,5,6-tetrafluoro-N-(5-chloropyridin-2-yl)-4-methoxybenzamide
- 2,3,5,6-tetrafluoro-N-(5-bromopyridin-2-yl)-4-methoxybenzamide
- 2,3,5,6-tetrafluoro-N-(5-methylpyridin-2-yl)-4-methoxybenzamide
Uniqueness
The uniqueness of 2,3,5,6-tetrafluoro-N-(5-iodopyridin-2-yl)-4-methoxybenzamide lies in the presence of the iodine atom, which can participate in unique interactions such as halogen bonding. This can influence the compound’s reactivity, binding affinity, and overall biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
